Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a bifunctional molecule increasingly utilized in the field of medicinal chemistry. Its structure, incorporating a protected piperidine ring and an ethyl ester functional group, makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, this compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in PROTAC-mediated protein degradation.
Physicochemical Data
The fundamental physicochemical properties of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference |
| CAS Number | 301232-45-1 | [1][2][3] |
| Molecular Formula | C15H27NO4 | [3] |
| Molecular Weight | 285.38 g/mol | [3] |
| Melting Point | -3 °C | |
| Boiling Point | 320-324 °C | |
| Synonyms | Ethyl 3-(N-BOC-piperidin-4-yl)propionate, 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for the validation and application of chemical compounds. Below are detailed methodologies for key experimental procedures.
Synthesis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reaction Scheme:
A Proposed Synthetic Workflow
Materials:
-
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
-
Ethanol (absolute)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid in anhydrous dichloromethane.
-
Add an excess of absolute ethanol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate.
Determination of Melting Point
The melting point of a compound is a key indicator of its purity. For compounds that are solid at or near room temperature, the capillary method is standard. Given the reported melting point of -3 °C, this compound is a liquid at room temperature, and this value would represent its freezing point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: Cool the liquid sample until it solidifies. Finely powder the solid.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid at the bottom. The sample height should be 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to get an approximate melting range. Then, cool the apparatus and use a fresh sample to heat slowly (1-2 °C per minute) as you approach the approximate melting point.
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure:
-
Assembly: Add a small amount of the liquid sample into the small test tube. Place a capillary tube, with its open end down, into the test tube.
-
Heating: Immerse the test tube assembly in a heating bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Role in PROTAC Technology
Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate serves as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.
A PROTAC molecule consists of three components:
-
A ligand that binds to a target protein of interest.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker's length and chemical nature are critical for the proper orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.
Mechanism of Action of a PROTAC.
